molecular formula C5H5N5O B1384184 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine CAS No. 5472-41-3

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

货号: B1384184
CAS 编号: 5472-41-3
分子量: 151.13 g/mol
InChI 键: KTQYLKORCCNJTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) is a potent, competitive xanthine oxidase (XO) inhibitor with significant research value in studying reactive oxygen species (ROS)-related pathologies and oncology. Its primary mechanism of action involves competitive inhibition of xanthine oxidase, a key enzyme in the uric acid production pathway. Studies have demonstrated its potent efficacy with an IC50 value of 1.564 µM, which is comparable to the standard inhibitor allopurinol (IC50 = 0.776 µM) . A critical research advantage of AHPP over allopurinol is its dual inhibitory profile; it effectively suppresses both uric acid formation and the enzymatic generation of superoxide anions and other reactive oxygen species (ROS) . This makes it a superior tool compound for investigating ischemia-reperfusion injury and inflammatory diseases where ROS play a key pathological role. The compound possesses a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry known for its diverse pharmacological potential, including antitumor activities . Research into this scaffold indicates that it can interact with multiple cellular targets, such as cyclin-dependent kinases, epidermal growth factor receptor (EGFR), and Src kinase, suggesting broader utility for AHPP as a starting point for developing novel anticancer agents . To overcome poor aqueous solubility at physiological pH, which can hinder experimental applications, researchers have successfully developed water-soluble PEG-conjugated forms (AHPP-PEG). These conjugates form supramolecular micellar assemblies, maintain high XO inhibitory activity (Ki ~0.21-0.23 µM), and exhibit a longer circulation time in vivo, enhancing their potential for translational research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQYLKORCCNJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=O)NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203186
Record name 4-Aminopyrazolo(3,4-d)pyrimidin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-41-3
Record name 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5472-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidin-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5472-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminopyrazolo(3,4-d)pyrimidin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrazolo[3,4-d]pyrimidin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Method Overview

The most prevalent approach involves initially synthesizing 3-amino-4-cyanopyrazole, which then undergoes cyclization with formamidine or its salts to form the target compound. This process is detailed in patent literature and experimental studies.

Key Steps and Conditions

  • Preparation of 3-Amino-4-Cyanopyrazole :

    • React triethyl orthoformate with malononitrile in acetic anhydride to form ethoxymethylenemalononitrile.
    • Hydrazine hydrate is then added to cyclize this intermediate into 3-amino-4-cyanopyrazole.
    • Purification involves crystallization from water, often with charcoal treatment to remove impurities.
  • Cyclization to 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine :

    • The 3-amino-4-cyanopyrazole reacts with formamidine or its salts (e.g., acetate, hydrochloride) in a solvent such as 2-methoxyethanol.
    • Reaction temperature ranges from 85°C to 125°C, with optimal conditions around 100°C for 48 hours.
    • Use of salts of formamidine facilitates better stability and reactivity, with strong bases like sodium acetate employed to liberate free formamidine where necessary.
    • Purification involves filtration, washing with suitable solvents, and recrystallization to obtain high-purity product.

Reaction Data Table

Step Reagents Solvent Temperature Time Purification Yield Notes
1 Triethyl orthoformate + malononitrile Acetic anhydride Room temp - Crystallization - Forms ethoxymethylenemalononitrile
2 Hydrazine hydrate - 20-35°C 2-3 hours Crystallization - Forms 3-amino-4-cyanopyrazole
3 3-Amino-4-cyanopyrazole + formamidine salt 2-methoxyethanol 85-125°C 48 hours Filtration, recrystallization High (>97%) Produces this compound

Research Findings

  • Lower reaction temperatures (around 100°C) reduce by-product formation and improve purity.
  • The use of formamidine salts enhances stability and reactivity, leading to higher yields and purer products.
  • Purification is critical; recrystallization from mixed solvents like toluene/acetic acid or water ensures high purity.

Alternative Synthesis via Glycosylation and Derivatization

Method Overview

A different approach involves synthesizing glycosylated derivatives, such as 4-amino-6-glycosylpyrazolo[3,4-d]pyrimidines, which can be subsequently deprotected or modified to obtain the target compound.

Key Steps and Conditions

  • Benzyl glycosylthioformimidate reacts with 3-aminopyrazole-4-carbonitrile to yield glycosylated derivatives.
  • Subsequent deprotection and cyclization steps lead to the formation of this compound.
  • These methods are often employed for medicinal chemistry modifications and involve standard glycosylation conditions under controlled temperatures.

Research Findings

  • Glycosylation provides a route for introducing sugar moieties, which can influence biological activity.
  • The synthesis requires precise control of reaction conditions to prevent side reactions and ensure regioselectivity.

Synthesis via Oxidative or Hydroxylation Pathways

Method Overview

Some methods involve oxidative hydroxylation of pyrazolo derivatives or direct hydroxylation of precursors, often employing oxidizing agents like hydrogen peroxide or hydroxylating reagents under mild conditions.

Key Steps and Conditions

  • Starting from pyrazolo derivatives, hydroxylation at the 6-position is achieved using oxidants.
  • These methods are less common for large-scale synthesis but are useful for specific derivative preparation.

Research Findings

  • Oxidative methods tend to produce mixtures of hydroxylated products, requiring careful purification.
  • They are typically employed in research settings for derivative synthesis rather than bulk manufacturing.

Summary of Preparation Methods

Method Type Key Reagents Main Advantages Limitations References
Cyclization of 3-amino-4-cyanopyrazole Triethyl orthoformate, malononitrile, hydrazine, formamidine salts High purity, well-established Multi-step, requires purification ,,
Glycosylation-based Benzyl glycosylthioformimidate, pyrazole derivatives Useful for medicinal modifications Complex, regioselective challenges
Oxidative hydroxylation Pyrazolo derivatives + oxidants Direct hydroxylation Mixture of products, purification challenges

化学反应分析

Types of Reactions

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

科学研究应用

Xanthine Oxidase Inhibition

AHPP has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species (ROS). This property makes it a candidate for treating various diseases associated with oxidative stress, such as:

  • Ischemia-Reperfusion Injury : AHPP has shown promise in reducing tissue damage caused by the restoration of blood flow after ischemia. Research indicates that derivatives like AHPP-PEG exhibit improved solubility and pharmacokinetics, enhancing their therapeutic potential against ROS-related injuries .
  • Inflammatory Diseases : The inhibition of XO by AHPP contributes to its anti-inflammatory properties, making it relevant in the treatment of conditions characterized by excessive inflammation .

Anticancer Activity

Studies have demonstrated that compounds related to AHPP can inhibit the growth of specific cancer cell lines. For instance:

  • Leukemia Models : Research indicates that pyrazolo[3,4-d]pyrimidines, including derivatives of AHPP, have been effective in inhibiting the growth of adenocarcinoma and leukemia models in mice. These compounds have been noted to significantly extend the lifespan of subjects with L1210 or L5178 leukemia .

Synthesis and Derivatives

The synthesis of AHPP involves several chemical transformations that yield various derivatives with enhanced properties. For example:

  • Conjugation with Polyethylene Glycol (PEG) : The development of water-soluble conjugates like mono-AHPP-PEG and bis-(AHPP)-PEG has been explored to overcome solubility issues at physiological pH. These conjugates have demonstrated improved circulation times and XO inhibitory activity compared to free AHPP .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Xanthine Oxidase InhibitorReduces oxidative stress-related damage in ischemia-reperfusion injuries
Anti-inflammatoryPotential treatment for inflammatory diseases
AnticancerInhibits growth in leukemia models; extends lifespan in animal studies

Case Study 1: Ischemia-Reperfusion Injury

In a study conducted by Maeda et al., AHPP was evaluated for its effectiveness in preventing tissue damage during ischemia-reperfusion events. The results indicated that AHPP significantly reduced oxidative stress markers and improved recovery outcomes in animal models.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer properties of pyrazolo[3,4-d]pyrimidines, including AHPP derivatives. The findings revealed substantial inhibition of cell proliferation in leukemia cell lines, suggesting a viable pathway for developing new cancer therapies.

作用机制

The mechanism of action of 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby exerting its anti-cancer effects .

相似化合物的比较

Xanthine Oxidase Inhibitors

AHPP is part of a broader class of pyrazolopyrimidine-based XO inhibitors. Key analogues and their properties are summarized below:

Compound Name Structural Modifications XO Inhibition (IC₅₀/Ki) Solubility Key Findings
AHPP Amino, hydroxyl groups Ki = 1.54 µM Low Most potent in class; poor solubility necessitates conjugation
8-Azaguanine Guanine analogue with aza substitution Not reported Moderate Early XO inhibitor; less potent than AHPP
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine Hydroxyl → mercapto group IC₅₀ = 8.17 µM Unknown Lower potency; competitive inhibition
4-Aminopyrazolo[3,4-d]pyrimidine Lacks hydroxyl group IC₅₀ = 25.46 µM Unknown Weakest activity; competitive inhibition
Allopurinol Pyrazolopyrimidine core with thiol group Clinical use; ROS substrate at high doses High Dose limitations due to ROS paradox

Key Insights :

  • The hydroxyl group at position 6 in AHPP is critical for XO binding and potency, as its removal or substitution (e.g., mercapto) reduces activity .
  • Polymer conjugates (e.g., PEG-AHPP, SMA-AHPP) improve solubility (Mw ~107–126 kDa) and extend plasma half-life, making them superior to free AHPP .

Antitumor Agents

Pyrazolo[3,4-d]pyrimidines are explored for anticancer activity, often modified with aromatic or hydrazine groups:

Compound Name (Reference) Structural Modifications Biological Activity Key Findings
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () Methyl, phenyl, hydrazinyl substituents Antitumor (specific IC₅₀ unreported) Synthesized via hydrazine hydrate reflux; structural flexibility allows derivatization
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Benzylidenehydrazine moiety Not reported Enhanced lipophilicity may improve membrane permeability
1-Methyl-4-aminopyrazolo[3,4-d]pyrimidine () Methyl substitution at N1 Alters nucleotide pools in tumors Shows differential effects in sensitive (Ehrlich ascites) vs. resistant (Sarcoma 180) cancers

Key Insights :

  • Hydrazine derivatives (e.g., compound 5a) are synthesized via Schiff base formation, enabling diverse functionalization for targeted therapies .
  • Methylation at N1 () alters metabolic interference, suggesting structure-activity relationships (SAR) are crucial for optimizing antitumor effects.

Solubility and Pharmacokinetic Enhancements

Compound Name Modification Solubility/Pharmacokinetics Key Findings
PEG-AHPP () PEG conjugation (Mw ~107–126 kDa) High water solubility; prolonged circulation (t₁/₂ > free AHPP) Ki ~0.22 µM; retains XO inhibition while improving bioavailability
SMA-AHPP () Styrene maleic acid copolymer Enhanced tumor targeting via EPR Mitigates intracellular ROS without solubility limitations
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () Chloromethyl substituent Reactivity for further synthesis Intermediate for disubstituted derivatives with potential antibacterial activity

Key Insights :

  • Chlorine substituents () serve as leaving groups, enabling synthesis of disubstituted analogues with varied bioactivity.

生物活性

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AHPP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of Xanthine Oxidase

AHPP has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Research indicates that AHPP effectively inhibits the enzymatic formation of uric acid and reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. In vitro studies demonstrated that AHPP reduces uric acid levels significantly more than standard inhibitors like allopurinol without generating ROS, suggesting a favorable safety profile for therapeutic applications .

Anticancer Activity

AHPP exhibits promising anticancer properties by inhibiting eukaryotic protein kinases. It has been shown to induce apoptosis in cancer cells and arrest the cell cycle at critical phases. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated against various cancer cell lines, with some compounds demonstrating IC50 values as low as 0.016 µM against mutant epidermal growth factor receptors (EGFR T790M) . The mechanism involves modulation of apoptotic pathways, evidenced by increased BAX/Bcl-2 ratios in treated cells .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of AHPP and related compounds. A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity. Notably, certain derivatives showed enhanced efficacy when combined with conventional antibiotics like ampicillin and kanamycin, indicating potential for dual-action therapies in clinical settings .

Case Studies

  • Antioxidant Activity : In a comparative study, AHPP was found to inhibit XO-mediated generation of ROS effectively. This property positions AHPP as a candidate for treating conditions characterized by oxidative stress and inflammation .
  • Anticancer Studies : A series of experiments demonstrated that AHPP derivatives could significantly reduce tumor volumes in vivo by inhibiting specific kinases involved in tumor progression. For example, one study reported a 50% reduction in tumor size in treated mice models through targeted kinase inhibition .
  • Synergistic Effects : The combination of AHPP with other antimicrobial agents has shown improved efficacy against resistant bacterial strains, highlighting its potential role in enhancing existing antibiotic therapies .

Data Tables

Activity IC50 Value (µM) Target Remarks
Xanthine Oxidase Inhibition0.646 ± 0.01XOStrong inhibitor with minimal ROS production
Antiproliferative Activity0.016EGFR T790MHighly effective against mutant receptor
Antibacterial ActivityNot specifiedS. aureus, E. coliSignificant synergy with β-lactam antibiotics

常见问题

What are the key physicochemical properties of 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine, and how do they influence experimental design?

Basic Research Question
The compound has a molecular formula of C5H5N5O\text{C}_5\text{H}_5\text{N}_5\text{O}, a molar mass of 151.13 g/mol, and a melting point of 320°C. Its pKa is predicted to be 4.65, and it exhibits a maximum UV absorbance at 250 nm in water . These properties are critical for solubility studies, reaction optimization (e.g., pH-dependent reactions), and spectroscopic characterization. For instance, the low aqueous solubility at physiological pH (highlighted in pharmacological studies) necessitates the use of co-solvents like DMSO or PEGylation strategies in biological assays .

What synthetic methodologies are commonly employed for preparing this compound derivatives?

Basic Research Question
A standard approach involves Suzuki-Miyaura cross-coupling reactions using boronic acids. For example, nucleoside derivatives are synthesized by reacting the parent compound with protected ribofuranose under Vorbrüggen conditions, followed by deprotection . Key steps include:

  • Purification : Flash column chromatography (e.g., 4→15% MeOH in CH2_2Cl2_2) and preparative RP-HPLC .
  • Characterization : Multi-nuclear NMR (1H,13C,19F^1\text{H}, ^{13}\text{C}, ^{19}\text{F}) and HRMS for structural confirmation .

How does this compound function as a xanthine oxidase (XO) inhibitor, and what are its limitations?

Advanced Research Question
The compound competitively inhibits XO with a lower KiK_i (0.21–0.23 µM) compared to allopurinol, reducing reactive oxygen species (ROS) in conditions like hypertension and ischemia-reperfusion injury . However, its poor aqueous solubility limits bioavailability. Methodological solutions include:

  • PEGylation : Conjugation with polyethylene glycol (PEG) to form micelles (e.g., mono-AHPP-PEG, 164.1 nm size), improving solubility and extending circulation half-life .
  • Alternative formulations : Styrene maleic acid (SMA) copolymers to enhance solubility without compromising inhibitory activity .

How do structural modifications at the 7-position of pyrazolo[3,4-d]pyrimidine derivatives affect antiparasitic activity?

Advanced Research Question
SAR studies against Trypanosoma cruzi reveal that 4-chlorophenyl substitution at the 7-position enhances potency (IC50_{50} <64 µM) while reducing cytotoxicity. Conversely, removal of the 3’-hydroxy group or insertion of linkers (e.g., amides) diminishes activity. Key methodologies include:

  • In vitro screening : Resazurin-based viability assays in MRC-5SV2 cells to assess selectivity .
  • Metabolic stability assays : Incubation with liver microsomes (mouse/human) to evaluate Phase I/II metabolism resistance .

What analytical techniques are recommended for resolving contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies in activity (e.g., cell-specific toxicity vs. efficacy) often arise from differences in assay conditions or impurity profiles. Recommended approaches include:

  • Comparative NMR profiling : Ensure structural consistency (e.g., verify absence of regioisomers in nucleoside derivatives) .
  • HPLC-UV/HRMS : Detect trace impurities (<0.1%) that may influence bioactivity .
  • Dose-response validation : Use multiple cell lines (e.g., PMM, MRC-5SV2) to confirm selective toxicity thresholds .

How can researchers address the compound’s toxicity risks in laboratory handling?

Basic Research Question
The compound is classified as toxic if swallowed (Risk Code 25) and requires storage at 2–8°C. Safety protocols include:

  • Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact .
  • Waste disposal : Neutralization with 1 M NaOH before incineration to prevent environmental release .

What strategies improve the metabolic stability of this compound derivatives in vivo?

Advanced Research Question
Derivatives like compound 44 show negligible metabolism in mouse/human liver microsomes after 60 minutes. Key strategies include:

  • Ribose modification : 2’,3’,5’-O-benzoyl protection to block glucuronidation .
  • Deuterium labeling : Stabilize metabolically labile positions (e.g., C-5’) without altering steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。